molecular formula C26H30N2O2 B12617324 1-{[4-(Benzyloxy)phenyl]methyl}-4-(2-phenoxyethyl)piperazine CAS No. 918480-14-5

1-{[4-(Benzyloxy)phenyl]methyl}-4-(2-phenoxyethyl)piperazine

Cat. No.: B12617324
CAS No.: 918480-14-5
M. Wt: 402.5 g/mol
InChI Key: AKCQBNAVHAAYKQ-UHFFFAOYSA-N
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Description

1-{[4-(Benzyloxy)phenyl]methyl}-4-(2-phenoxyethyl)piperazine is a complex organic compound that features a piperazine ring substituted with benzyloxy and phenoxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(Benzyloxy)phenyl]methyl}-4-(2-phenoxyethyl)piperazine typically involves multiple steps. One common method starts with the preparation of 4-(benzyloxy)benzyl chloride, which is then reacted with piperazine to form 1-{[4-(benzyloxy)phenyl]methyl}piperazine. This intermediate is further reacted with 2-phenoxyethyl bromide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-{[4-(Benzyloxy)phenyl]methyl}-4-(2-phenoxyethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The phenoxyethyl group can be reduced to form phenylethyl derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Benzyloxy group oxidation yields benzoic acid derivatives.

    Reduction: Phenoxyethyl group reduction yields phenylethyl derivatives.

    Substitution: Substitution reactions yield various substituted piperazine derivatives.

Scientific Research Applications

1-{[4-(Benzyloxy)phenyl]methyl}-4-(2-phenoxyethyl)piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{[4-(Benzyloxy)phenyl]methyl}-4-(2-phenoxyethyl)piperazine involves its interaction with specific molecular targets. The benzyloxy and phenoxyethyl groups can interact with various receptors or enzymes, modulating their activity. This compound may also influence cellular pathways by altering signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    1-{4-(Benzyloxy)phenylmethyl}piperazine: Similar structure but with a phenyl group instead of a phenoxyethyl group.

    1-{[4-(Benzyloxy)phenyl]methyl}-4-(2-methoxyethyl)piperazine: Similar structure but with a methoxyethyl group instead of a phenoxyethyl group.

Uniqueness

1-{[4-(Benzyloxy)phenyl]methyl}-4-(2-phenoxyethyl)piperazine is unique due to the presence of both benzyloxy and phenoxyethyl groups, which confer specific chemical and biological properties. These groups can enhance the compound’s ability to interact with various molecular targets, making it a valuable tool in research and potential therapeutic applications.

Properties

CAS No.

918480-14-5

Molecular Formula

C26H30N2O2

Molecular Weight

402.5 g/mol

IUPAC Name

1-(2-phenoxyethyl)-4-[(4-phenylmethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C26H30N2O2/c1-3-7-24(8-4-1)22-30-26-13-11-23(12-14-26)21-28-17-15-27(16-18-28)19-20-29-25-9-5-2-6-10-25/h1-14H,15-22H2

InChI Key

AKCQBNAVHAAYKQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOC2=CC=CC=C2)CC3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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